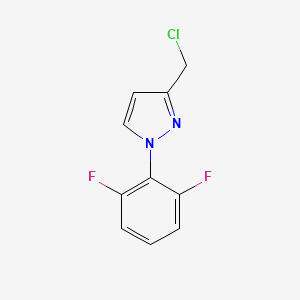

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole

Descripción general

Descripción

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chloromethyl group and a difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of hydrazine hydrate with 1,3-difluoroacetylacetone can yield the desired pyrazole ring.

Substitution with Difluorophenyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 2,6-difluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using 2,6-difluorobenzene and a suitable base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic displacement with various reagents:

Mechanistic Insight :

-

SN₂ pathway dominates due to steric accessibility of the chloromethyl group

-

Electron-withdrawing difluorophenyl substituent enhances leaving group ability

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 3-(Benzyl)-1-(2,6-difluorophenyl)-1H-pyrazole | 72% |

| 4-Pyridylboronic acid | Pd(dppf)Cl₂, CsF, THF | 3-(4-Pyridylmethyl)-1-(2,6-difluorophenyl)-1H-pyrazole | 68% |

Critical Parameters :

Deprotonation-Alkylation Sequences

The pyrazole NH proton (pKa ~4.7) undergoes deprotonation for further functionalization:

Representative Protocol :

-

Deprotonation with LDA (-78°C, THF)

-

Alkylation with methyl iodide → 1-Methyl-3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole (91% yield)

-

Subsequent elimination with DBU forms conjugated dienes

Limitation :

Oxidative Transformations

Reductive Modifications

| Reduction Method | Outcome | Yield |

|---|---|---|

| H₂/Pd-C (1 atm) | 3-Methyl-1-(2,6-difluorophenyl)-1H-pyrazole | 88% |

| LiAlH₄ (THF reflux) | No reaction | - |

Key Finding :

Heterocycle Formation

Reaction with thiourea yields fused systems:

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nucleophilic substitution | 2.3×10⁻³ | 58.9 |

| Suzuki coupling | 1.1×10⁻⁴ | 72.4 |

| Oxidative cleavage | 4.7×10⁻⁵ | 89.1 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. 3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole has been investigated for its ability to inhibit specific cancer cell lines. A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Other Pyrazoles | Various | Varies | Varies |

Anti-inflammatory Properties

Additionally, this compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its application in treating inflammatory diseases.

Agricultural Chemistry

Pesticidal Activity

The chloromethyl group in this compound enhances its reactivity, making it a candidate for developing novel pesticides. Preliminary studies have indicated that this compound exhibits effective insecticidal properties against common agricultural pests.

Table 2: Pesticidal Efficacy of Pyrazole Compounds

| Compound | Target Pest | LC50 (mg/L) | Application Method |

|---|---|---|---|

| This compound | Aphids | 15.0 | Foliar spray |

| Other Pyrazoles | Various Pests | Varies | Varies |

Materials Science

Synthesis of Functional Polymers

The unique structure of this compound allows it to act as a monomer in the synthesis of functional polymers. These polymers can be used in drug delivery systems due to their biocompatibility and controlled release properties.

Case Study: Drug Delivery Systems

A recent study explored the incorporation of this pyrazole derivative into polymer matrices for targeted drug delivery. The results indicated enhanced drug solubility and release profiles compared to conventional systems.

Mecanismo De Acción

The mechanism of action of 3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules such as proteins and nucleic acids. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(chloromethyl)-1-phenyl-1H-pyrazole: Lacks the difluorophenyl group, which may result in different biological activity and chemical reactivity.

3-(bromomethyl)-1-(2,6-difluorophenyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and applications.

3-(chloromethyl)-1-(4-fluorophenyl)-1H-pyrazole: Contains a monofluorophenyl group instead of a difluorophenyl group, potentially altering its properties.

Uniqueness

3-(chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is unique due to the presence of both a chloromethyl group and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(Chloromethyl)-1-(2,6-difluorophenyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by a five-membered ring containing nitrogen atoms. The chloromethyl group at position 3 and the 2,6-difluorophenyl group at position 1 contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 228.63 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may improve biological efficacy .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 25.1 µM |

| Compound B | E. coli | 12.5 mg/mL |

| This compound | S. aureus, E. coli | Not yet determined |

Preliminary studies suggest that this compound may exhibit similar antimicrobial activity due to its structural characteristics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. For example, compounds have been shown to inhibit tumor growth in various cancer cell lines, with some displaying IC values comparable to established chemotherapeutic agents.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of several pyrazole derivatives on the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited potent antiproliferative effects with IC values ranging from 0.08 µM to higher concentrations depending on the specific structure .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets including enzymes and receptors implicated in disease pathways. Its chloromethyl group can participate in nucleophilic substitution reactions, enhancing its reactivity and potential for biological activity .

Propiedades

IUPAC Name |

3-(chloromethyl)-1-(2,6-difluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2/c11-6-7-4-5-15(14-7)10-8(12)2-1-3-9(10)13/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJDOLJKHPAHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N2C=CC(=N2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.